molecular formula C26H21N3O6 B2720392 N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-41-2

N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2720392
CAS RN: 877656-41-2
M. Wt: 471.469
InChI Key: IQIONMPTIMNSRZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H21N3O6 and its molecular weight is 471.469. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeling for Imaging

Compounds structurally related to the specified molecule have been used in the development of radioligands for positron emission tomography (PET). For example, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been explored for their selective binding to the translocator protein (18 kDa), demonstrating the potential of these compounds in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Anticancer Activity

Certain acetamide derivatives, such as 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamides, have been synthesized and shown to possess anticancer activity against multiple cancer cell lines. This highlights their potential as leads for the development of new anticancer agents (Al-Sanea et al., 2020).

Antimicrobial Activity

Compounds incorporating acetamide moieties, especially those with heterocyclic attachments, have been explored for their antimicrobial properties. This includes investigations into new heterocycles incorporating antipyrine moiety, indicating the role of such compounds in developing new antimicrobial agents (Bondock et al., 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2,4-dimethoxyaniline with 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-acetic acid followed by acetylation of the resulting product.", "Starting Materials": [ "2,4-dimethoxyaniline", "2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-acetic acid", "Acetic anhydride", "Triethylamine", "Methanol", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dimethoxyaniline in methanol and add triethylamine. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-acetic acid to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into a separatory funnel and extract with dichloromethane. Wash the organic layer with water and brine, then dry over sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure and purify the resulting product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 5: Dissolve the purified product in acetic anhydride and add triethylamine. Stir the mixture at room temperature for 2 hours.", "Step 6: Pour the reaction mixture into ice-cold water and extract with dichloromethane. Wash the organic layer with water and brine, then dry over sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure and purify the resulting product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 8: Dissolve the purified product in a mixture of methanol and water and add sodium bicarbonate. Stir the mixture at room temperature for 2 hours.", "Step 9: Pour the reaction mixture into ice-cold water and extract with dichloromethane. Wash the organic layer with water and brine, then dry over sodium sulfate.", "Step 10: Concentrate the organic layer under reduced pressure and purify the resulting product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 11: Recrystallize the final product from a mixture of methanol and diethyl ether." ] }

CAS RN

877656-41-2

Product Name

N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Molecular Formula

C26H21N3O6

Molecular Weight

471.469

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C26H21N3O6/c1-33-17-12-13-19(21(14-17)34-2)27-22(30)15-28-23-18-10-6-7-11-20(18)35-24(23)25(31)29(26(28)32)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,27,30)

InChI Key

IQIONMPTIMNSRZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53)OC

solubility

not available

Origin of Product

United States

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